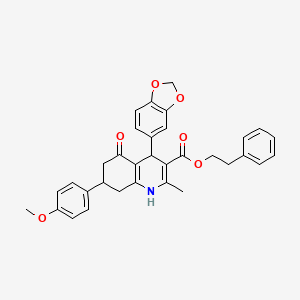![molecular formula C18H19ClO4 B5229207 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CMPOB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.
Wirkmechanismus
The exact mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde can have various biochemical and physiological effects, depending on the specific biological system being studied. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a wide range of potential applications, making it a versatile compound for studying various biological systems. However, one limitation of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde-based polymers with unique properties, such as biodegradability or self-healing capabilities. Another area of interest is the further investigation of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde's potential as an anti-cancer agent, including studies on its mechanism of action and its efficacy in animal models. Additionally, research could be conducted on the potential use of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde as a therapeutic agent for pain and inflammation, including studies on its safety and efficacy in animal models.
Synthesemethoden
The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 2-chloro-5-methylphenol with propylene oxide to form 3-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a catalyst to yield 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential use in various fields, including materials science, drug discovery, and cancer research. In materials science, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been used as a building block for the synthesis of novel polymers with unique properties. In drug discovery, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been investigated as a potential lead compound for the development of new drugs that target specific biological pathways. In cancer research, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may be a promising candidate for further development as an anti-cancer agent.
Eigenschaften
IUPAC Name |
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-13-4-6-15(19)17(10-13)23-9-3-8-22-16-7-5-14(12-20)11-18(16)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVAHYLWRSOAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6493900 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)

![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)



![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)